VLKJXIVWONDMDS-FYJGNVAPSA-N
Description
Properties
Molecular Formula |
C24H20N4O4 |
|---|---|
Molecular Weight |
428.448 |
InChI |
InChI=1S/C24H20N4O4/c1-24(2)10-15(30)18-17(11-24)32-23-20(19(18)16-8-5-9-31-16)22-26-21(27-28(22)12-25-23)13-6-3-4-7-14(13)29/h3-9,12,19,27H,10-11H2,1-2H3/b21-13+ |
InChI Key |
VLKJXIVWONDMDS-FYJGNVAPSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CC=CO6)C(=O)C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of the Evidence
Irrelevant or Indirect Context
- and detail regulatory requirements for generic drug applications in China, which are unrelated to structural or functional comparisons of chemical entities .
- describes a spectrophotometric method for chromium(VI) detection, which is unrelated to the query .
Recommendations for Further Research
To compile a professional and authoritative comparison, the following steps are necessary:
Database Consultation
- PubChem or ChemSpider : Retrieve the IUPAC name, structure, and properties of VLKJXIVWONDMDS-FYJGNVAPSA-N using its InChIKey.
- Reaxys or SciFinder : Identify structurally similar compounds (e.g., same core scaffold or functional groups) and compile data on their biological activity, toxicity, and synthesis routes.
Pharmacological and Toxicological Studies
- Search for peer-reviewed articles comparing the compound’s efficacy, selectivity, or metabolic stability against analogs. For example:
- If the compound is a kinase inhibitor, compare IC₅₀ values against related inhibitors.
- If it is an antibiotic, compare minimum inhibitory concentrations (MICs).
Regulatory and Patent Reviews
- Investigate whether This compound is a drug candidate, intermediate, or approved drug by referencing:
- FDA/EMA drug databases.
- Patent filings (e.g., Google Patents, Espacenet) for synthetic routes or therapeutic claims.
Hypothetical Comparison Framework
If sufficient data were available, a comparison might include:
Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight | LogP |
|---|---|---|---|---|
| This compound | Benzene sulfonamide | -SO₂NH₂, -CH₃ | 280.3 g/mol | 2.1 |
| Compound A | Benzene sulfonamide | -SO₂NH₂, -Cl | 295.8 g/mol | 2.5 |
| Compound B | Pyridine carbamate | -OCOO-, -F | 265.2 g/mol | 1.8 |
Pharmacokinetic Data
| Compound | Bioavailability (%) | Half-life (h) | CYP450 Inhibition |
|---|---|---|---|
| This compound | 85 | 6.2 | CYP3A4 (weak) |
| Compound A | 72 | 4.8 | CYP2D6 (moderate) |
| Compound B | 91 | 8.5 | None |
Notes on Evidence Limitations
- The current evidence lacks chemical specificity and fails to address the compound’s properties or analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
